Biodegradability Assessment: The biodegradability of the neat oil and its formulations was evaluated using a tester designed for rapid assessment of lubricant biodegradability.
Tribological Testing: Tribological properties were studied using a four-ball tester, which measures friction, wear, and extreme pressure properties.
Oleic acid tris (2-hydroxyethyl) isocyanurate phosphate ester: exhibited better effects than .
Specific Scientific Field: Biotechnology and enzymology.
Summary:Oleate hydratase: catalyzes the addition of water to the CC double bond of oleic acid, producing ®-10-hydroxystearic acid. This enzyme requires an FAD cofactor and can hydrate a wide range of unsaturated fatty acids at the C10 position (and sometimes the C13 position) .
Specific Scientific Field: Ionic liquids (ILs) and lubrication.
Summary:Bis(2-hydroxyethyl) ammonium oleate protic ionic liquid (PIL): has been investigated for its friction and wear reduction abilities in a glycerol aqueous lubricating fluid. Tribo-tests using a ruby–steel friction pair demonstrated its potential as a lubricant additive .
2-Hydroxyethyl oleate is a chemical compound with the molecular formula and a molecular mass of 326.51 g/mol. It is an ester derived from oleic acid and ethylene glycol, characterized by a hydroxyl group attached to the ethylene glycol moiety. This compound appears as a liquid at room temperature, with a melting point of approximately 34-35 °C and a boiling point ranging from 190-200 °C under reduced pressure . Its structure includes a long aliphatic chain, which contributes to its amphiphilic properties, making it suitable for various applications in the fields of biochemistry and materials science.
2-Hydroxyethyl oleate exhibits biological activity related to its metabolic pathways. It is involved in the process of oleate β-oxidation, which is crucial for the breakdown of unsaturated fatty acids. Studies suggest that oleic acid derivatives may have protective effects against insulin resistance and cardiovascular diseases. The compound's interaction with oleate hydratases indicates its potential role in various biochemical pathways, although specific dosage effects in animal models remain limited.
The synthesis of 2-hydroxyethyl oleate primarily involves the esterification of oleic acid with ethylene glycol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to facilitate water removal, driving the reaction towards completion. In industrial settings, continuous esterification processes are employed to enhance yield and purity through efficient separation techniques .
Due to its unique properties, 2-hydroxyethyl oleate finds applications in various fields:
Research on 2-hydroxyethyl oleate suggests it interacts with various biochemical pathways, particularly those involving fatty acid metabolism. The presence of the hydroxyl group allows this compound to engage in hydrogen bonding and other interactions that can influence its solubility and efficacy in biological systems. Environmental factors such as pH and temperature also play significant roles in its stability and activity.
The uniqueness of 2-hydroxyethyl oleate lies in its combination of hydrophobic and hydrophilic properties, which allows it to function effectively as both a surfactant and emulsifier. The presence of the hydroxyl group not only enhances its solubility in water but also provides opportunities for further chemical modifications, thereby expanding its applicability across various industries .
Irritant